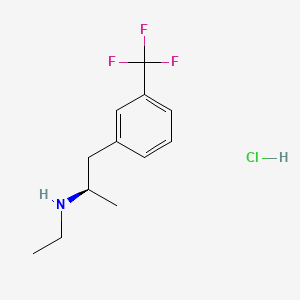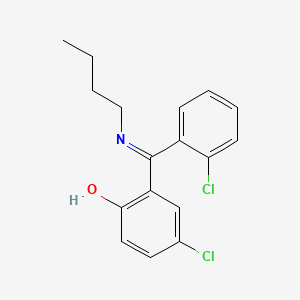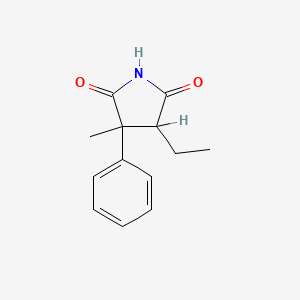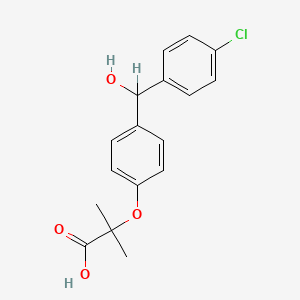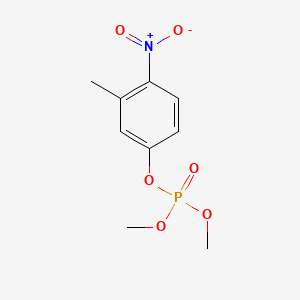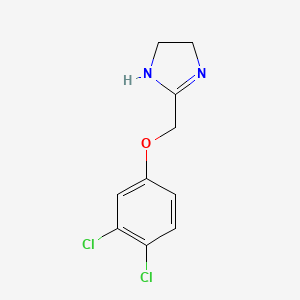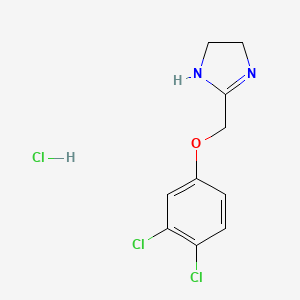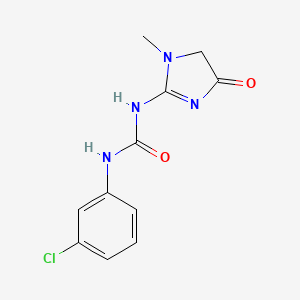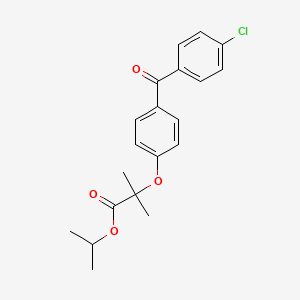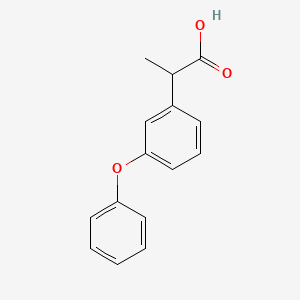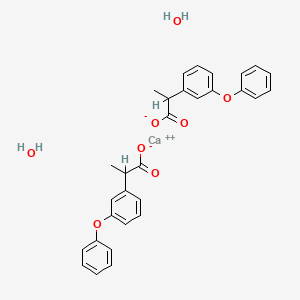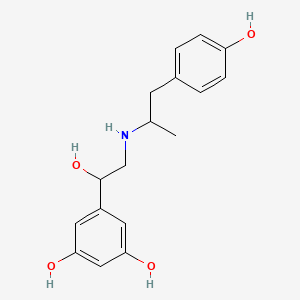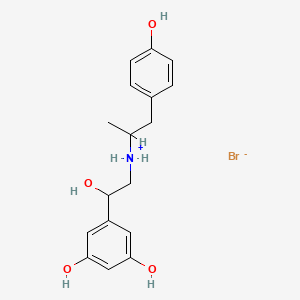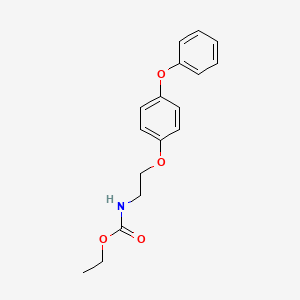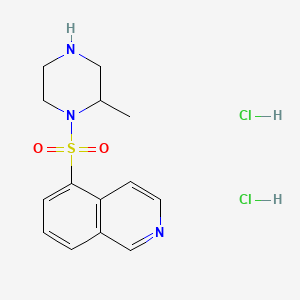
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride
Übersicht
Beschreibung
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride is a chemical compound with the empirical formula C13H17Cl2N3O2S and a molecular weight of 350.26 . It is a solid substance .
Synthesis Analysis
The synthesis of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride and its analogues has been studied as inhibitors of Mycobacterium tuberculosis IMPDH . The structure-activity relationship around the compound was explored by synthesizing and evaluating the inhibitory activity of analogues against M. tuberculosis IMPDH in biochemical and whole-cell assays .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is sulfonylated at one nitrogen with an isoquinoline .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 350.26 g/mol . The SMILES string representation of the molecule is [H]Cl. [H]Cl.O=S (C1=CC=CC2=C1C=CN=C2) (N3CCNCC3)=O .Wissenschaftliche Forschungsanwendungen
Modulation of Vascular Actions and Cerebral Vasospasm
HA1077 has been identified as a calcium antagonist with anti-vasospastic properties, effectively antagonizing endothelin-induced contraction of canine basilar arterial strips in vitro and in vivo. This suggests its potential application in the treatment of cerebral vasospasm, particularly relevant to conditions such as subarachnoid hemorrhage (Asano et al., 1990).
Inhibition of Protein Kinase C (PKC)
The compound has been widely utilized due to its ability to inhibit cyclic AMP- and cyclic GMP-dependent protein kinases and protein kinase C at roughly equal concentrations. This suggests its utility in research focused on cellular signaling pathways involving these kinases, although variations in its structure and biological activities depending on the commercial source have been noted (Quick et al., 1992).
Antagonism of P2X7 Nucleotide Receptor
Its derivatives have been shown to potently inhibit the human lymphocyte P2Z receptor, sharing functional characteristics with the cloned P2X7 nucleotide receptor. This highlights its application in studies investigating ATP-gated cation channels and their role in immune responses (Humphreys et al., 1998).
Modulation of Cellular Differentiation
HA1077 has been reported to modulate differentiation-related parameters in human colon adenocarcinoma cells, affecting cellular morphology, proliferation, and the expression of specific differentiation markers. This suggests its potential in studies related to cancer biology and the regulation of cellular differentiation (Chakrabarty et al., 1992).
Neuroprotection and Apoptosis Inhibition
Isoquinolinesulfonamide kinase inhibitors, including HA1077, have demonstrated the capability to prevent different types of apoptosis in primary cultures of cerebellar granule neurons. This points to its application in neuroprotection research and the development of therapeutic strategies against neurodegenerative diseases (Cagnoli et al., 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(2-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c1-11-9-16-7-8-17(11)20(18,19)14-4-2-3-12-10-15-6-5-13(12)14;;/h2-6,10-11,16H,7-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARGPFMFRLLKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910929 | |
| Record name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride | |
CAS RN |
108930-17-2 | |
| Record name | 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108930172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-ISOQUINOLINESULFONYL)-2-METHYLPIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VT8U9HB1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



